molecular formula C7H12O3 B13598446 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylicacid

3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylicacid

Cat. No.: B13598446
M. Wt: 144.17 g/mol
InChI Key: XETQHGIZAZOCGI-UHFFFAOYSA-N
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Description

3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1, a hydroxyl group at position 3, and two methyl groups at positions 1 and 3.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-6(5(8)9)3-7(2,10)4-6/h10H,3-4H2,1-2H3,(H,8,9)

InChI Key

XETQHGIZAZOCGI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 3,3-dimethylbut-2-en-1-ol with a suitable oxidizing agent can yield the desired cyclobutane derivative. The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to ensure the formation of the cyclobutane ring.

Industrial Production Methods: In an industrial setting, the production of 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The purification of the final product is achieved through techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

Chemical Reactions

3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid can undergo several chemical reactions:

  • Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate and chromium trioxide.
  • Reduction The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like thionyl chloride or phosphorus tribromide.

Cyclobutane carboxylic acid derivatives have shown biological activities:

  • Antimicrobial Properties Some derivatives have demonstrated effectiveness against bacterial strains, such as Staphylococcus aureus and Escherichia coli, suggesting their potential in antibiotic development.
  • Antiviral Activity Some related compounds have demonstrated activity against certain viruses.
  • Neurotropic Effects Potential effects on neural pathways suggest applications in neuropharmacology. It has demonstrated selective antagonism similar to known neuroprotective agents, suggesting potential therapeutic applications in treating neurodegenerative diseases.

Research and Industrial Applications

The properties of 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid make it useful in several fields:

  • Drug Development Its interactions with biological targets can be used in the design of new pharmaceuticals.
  • Biochemical Research It can be used as a reagent in organic synthesis and biochemical assays.
  • Material Science It has potential use in producing specialty chemicals due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Functional Groups/Substituents Molecular Weight Key Features
3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid C₈H₁₂O₃* -COOH (C1), -OH (C3), -CH₃ (C1, C3) ~156.18 (calc.) High ring strain; dual polar groups enhance solubility in polar solvents.
3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid C₈H₁₄O₄ -COOH (C1), -OCH₃ (C3, C3), -CH₃ (C1) 174.196 Methoxy groups reduce acidity vs. -OH; increased lipophilicity.
1-(Hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid C₈H₁₄O₃ -COOH (C1), -CH₂OH (C1), -CH₃ (C3, C3) 158.20 (calc.) Hydroxymethyl group introduces additional hydrogen-bonding capacity.
Diethyl 3-hydroxycyclobutane-1,1-dicarboxylate C₁₀H₁₆O₅ -COOEt (C1, C1), -OH (C3) 216.23 Ester groups lower water solubility; dicarboxylate structure increases steric hindrance.
1-(2-Hydroxyethyl)-3,3-dimethylcyclobutane-1-carboxylic acid C₁₀H₁₆O₃ -COOH (C1), -CH₂CH₂OH (C1), -CH₃ (C3, C3) 184.23 (calc.) Extended alkyl chain enhances flexibility and potential for polymer applications.

Note: Molecular weight for the target compound is calculated based on formula C₈H₁₂O₃ (12(8) + 1(12) + 16(3) = 156.18 g/mol).

Physicochemical Properties

  • Solubility: The presence of -COOH and -OH groups in 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid suggests moderate solubility in polar solvents (e.g., water, ethanol), comparable to 1-(hydroxymethyl)-3,3-dimethylcyclobutane-1-carboxylic acid . Methoxy-substituted analogs (e.g., ) exhibit reduced solubility due to lower polarity.
  • Acidity : The carboxylic acid group (pKa ~2-3) dominates acidity, but the hydroxyl group (pKa ~10-12) may participate in intramolecular hydrogen bonding, as seen in similar cyclobutane derivatives .
  • Thermal Stability : Cyclobutane rings inherently possess high ring strain, leading to lower thermal stability compared to larger cyclic analogs (e.g., cyclohexane derivatives) .

Biological Activity

3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid is a compound that has attracted attention in biochemical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and potential applications in scientific research and industry.

Chemical Structure and Properties

The molecular formula of 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid is C7H12O3C_7H_{12}O_3, characterized by a cyclobutane ring with hydroxyl and carboxylic acid functional groups. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution, which may influence its biological activity.

PropertyValue
Molecular FormulaC₇H₁₂O₃
Molecular Weight144.17 g/mol
Functional GroupsHydroxyl, Carboxylic Acid
SMILESCC1(CC(C1)(C(=O)O)O)C

The biological activity of 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid is primarily attributed to its ability to interact with enzymes and receptors within metabolic pathways. The presence of hydroxyl and carboxylic acid groups facilitates hydrogen bonding and ionic interactions, which are crucial for its activity in biological systems.

Potential Interactions

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Binding : It may interact with neurotransmitter receptors, influencing neural signaling pathways .
  • Antioxidant Properties : The hydroxyl group could confer antioxidant activity, protecting cells from oxidative stress .

Biological Activities

Research indicates that derivatives of cyclobutane carboxylic acids exhibit various biological activities, including:

  • Antimicrobial : Some derivatives show effectiveness against bacterial strains.
  • Antiviral : Activity against certain viruses has been noted in related compounds.
  • Neurotropic Effects : Potential effects on neural pathways suggest applications in neuropharmacology .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of cyclobutane derivatives, including 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as a lead for antibiotic development .

Study 2: Neuropharmacological Effects

In a neuropharmacological assessment, the compound was tested for its effects on NMDA receptors. It demonstrated selective antagonism similar to known neuroprotective agents, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Applications in Research and Industry

The unique properties of 3-hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid make it valuable for:

  • Drug Development : Its interactions with biological targets can be exploited in the design of new pharmaceuticals.
  • Biochemical Research : As a reagent in organic synthesis and biochemical assays.
  • Material Science : Potential use in producing specialty chemicals due to its reactive functional groups .

Q & A

Basic: What are the most reliable synthetic routes for 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

Answer:
The synthesis of cyclobutane carboxylic acid derivatives typically involves cyclization or ring-opening strategies. For 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid:

  • Cyclization of precursor ketones : Reacting γ-keto esters with Grignard reagents (e.g., methylmagnesium bromide) under controlled temperatures (0–5°C) to form the cyclobutane ring. Subsequent hydrolysis with aqueous HCl yields the carboxylic acid .
  • Oxidative functionalization : Using Ru(bpy)₃²⁺ as a photoredox catalyst to introduce hydroxyl groups, followed by acid-catalyzed cyclization ().
  • Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) improves purity.
    Key parameters :
  • Temperature control (±2°C) during cyclization prevents side reactions.
  • Stoichiometric ratios (e.g., 1:1.2 for ketone:Grignard reagent) maximize yield .

Basic: What analytical techniques are critical for characterizing 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 1.2–1.5 ppm (methyl groups), δ 2.8–3.2 ppm (cyclobutane protons), and δ 10–12 ppm (carboxylic acid proton).
    • ¹³C NMR : Signals for carbonyl (170–180 ppm) and quaternary carbons (40–50 ppm) confirm cyclobutane geometry .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ or [M−H]⁻ ions (calculated for C₈H₁₂O₃: 156.0786 g/mol).
  • Infrared Spectroscopy (IR) : Strong absorption at 2500–3300 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (C=O stretch) .

Advanced: How do steric and electronic effects influence the reactivity of 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid in substitution reactions?

Answer:

  • Steric hindrance : The 1,3-dimethyl groups restrict nucleophilic attack at the cyclobutane ring, favoring reactions at the carboxylic acid group (e.g., esterification with DCC/DMAP catalysis) .
  • Electronic effects : The hydroxyl group’s electron-donating nature stabilizes intermediates during oxidation (e.g., Jones oxidation to ketones) but deactivates the ring toward electrophilic substitution .
    Example :
  • Esterification : React with methanol/H₂SO₄ (70°C, 12h) to form methyl esters. Yield drops if steric bulk increases (e.g., branched alcohols) .

Advanced: How can stereochemical outcomes be controlled during the synthesis of 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid derivatives?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-proline to induce enantioselectivity during cyclization.
  • Lewis acid catalysis : BF₃·Et₂O promotes cis/trans isomerization of intermediates (e.g., converting cis-hydroxy to trans-ketone derivatives) .
  • Crystallization-induced asymmetric transformation : Selective crystallization of diastereomers in polar solvents (e.g., acetone/water) .

Advanced: What contradictions exist in the literature regarding the biological activity of cyclobutane carboxylic acid derivatives, and how can they be resolved?

Answer:
Contradictions :

  • Some studies report anti-inflammatory activity (IC₅₀ = 10 µM for COX-2 inhibition), while others show no effect due to poor membrane permeability .
    Resolution strategies :
  • Structure-activity relationship (SAR) studies : Modify the hydroxyl group to esters or amides to enhance bioavailability.
  • Computational modeling : Density Functional Theory (DFT) calculations predict binding affinities to target enzymes (e.g., COX-2) .

Advanced: What methodologies are recommended for resolving conflicting data on the thermal stability of 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid?

Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (T₀) under nitrogen. Conflicting reports (T₀ = 150°C vs. 180°C) may arise from impurities or heating rates.
  • Differential Scanning Calorimetry (DSC) : Identify endothermic peaks (melting) and exothermic events (decomposition).
  • Controlled stress testing : Heat samples at 100°C for 24h and monitor degradation via HPLC .

Advanced: How can computational chemistry aid in predicting the metabolic pathways of 3-Hydroxy-1,3-dimethylcyclobutane-1-carboxylic acid?

Answer:

  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict oxidation sites.
  • QSAR models : Correlate logP values (calculated: 1.2) with absorption rates.
  • Metabolite prediction software : Use ADMET Predictor™ or SwissADME to identify probable metabolites (e.g., glucuronide conjugates) .

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